molecular formula C8H7NaO3S B7775667 sodium;(E)-2-phenylethenesulfonate

sodium;(E)-2-phenylethenesulfonate

Cat. No.: B7775667
M. Wt: 206.20 g/mol
InChI Key: MNCGMVDMOKPCSQ-UHDJGPCESA-M
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Description

Sodium;(E)-2-phenylethenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a phenyl group attached to an ethenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-2-phenylethenesulfonate typically involves the sulfonation of styrene. One common method is the reaction of styrene with sulfur trioxide in the presence of a catalyst, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes the sulfonation of styrene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Sodium;(E)-2-phenylethenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

Sodium;(E)-2-phenylethenesulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the manufacture of detergents, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of sodium;(E)-2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenyl group may also play a role in the compound’s biological activity by interacting with cellular membranes or other molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfonate
  • Sodium toluenesulfonate
  • Sodium xylenesulfonate

Comparison

Compared to similar compounds, sodium;(E)-2-phenylethenesulfonate is unique due to the presence of the ethenesulfonate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other sulfonates may not be as effective.

Properties

IUPAC Name

sodium;(E)-2-phenylethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGMVDMOKPCSQ-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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